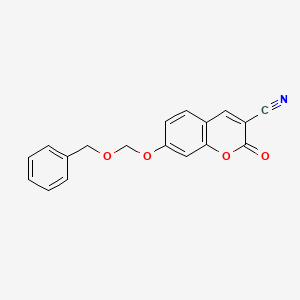

7-Benzyloxymethyloxy-3-cyanocoumarin

Description

Overview of Coumarin (B35378) Scaffold Significance in Contemporary Chemical and Biological Sciences

The benzo-α-pyrone nucleus, the core structure of coumarins, bestows upon this class of compounds a remarkable versatility that has been harnessed across various scientific disciplines. nih.gov Their significance stems from a combination of inherent physicochemical properties and the amenability of the scaffold to synthetic modification. nih.govmdpi.com

Historical Perspectives and Foundational Discoveries of Coumarins

The history of coumarins dates back to 1820 when the simplest member of the family, coumarin itself, was isolated from the tonka bean (Dipteryx odorata). nih.govuwindsor.ca Initially mistaken for benzoic acid, its unique structure was later elucidated, paving the way for further discoveries. uwindsor.ca A pivotal moment in coumarin chemistry was the first successful synthesis of coumarin in 1868 by Sir William Henry Perkin, an achievement that opened the door to the preparation of a vast array of derivatives. uwindsor.cachemijournal.com The discovery of the anticoagulant properties of dicoumarol, a naturally occurring biscoumarin, in the early 20th century marked a significant milestone in the application of coumarins in medicine. uwindsor.cachemijournal.com

Diversity of Natural and Synthetic Coumarin Derivatives

Coumarins are widespread in the plant kingdom, with over 1300 derivatives identified from natural sources. nih.gov They are found in various parts of plants, including roots, stems, leaves, flowers, and seeds. rsc.org This natural diversity is further expanded by the facile synthetic accessibility of the coumarin core, allowing for the introduction of a wide range of substituents at various positions of the benzopyrone ring. nih.govresearchgate.net These modifications can be strategically implemented to fine-tune the biological and photophysical properties of the resulting molecules. researchgate.netmdpi.com The structural diversity of coumarins can be broadly categorized into simple coumarins, furanocoumarins, pyranocoumarins, and other more complex fused systems. organic-chemistry.org

General Relevance in Medicinal Chemistry, Materials Science, and Analytical Chemistry

The broad spectrum of biological activities exhibited by coumarin derivatives has established them as privileged scaffolds in medicinal chemistry . mdpi.comrsc.org They have been investigated for their potential as anticoagulant, anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents. mdpi.comrsc.orgacgpubs.org The ability of the coumarin nucleus to interact with various enzymes and receptors is a key factor in its therapeutic potential. rsc.orgresearchgate.net

In materials science , the unique photophysical properties of coumarins are of particular interest. researchgate.netmdpi.com Their inherent fluorescence, which can be modulated by structural modifications, makes them valuable components in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and smart coatings. mdpi.comorganic-chemistry.org The photoreactive nature of some coumarins has also been exploited in the design of photo-responsive polymers. mdpi.com

In analytical chemistry , coumarin derivatives serve as highly sensitive fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species. rsc.orgacgpubs.org Their high quantum yields and sensitivity to the local environment make them ideal candidates for bioimaging and biosensing applications. rsc.orgresearchgate.net

Rationale for Targeted Investigation of 7-Benzyloxymethyloxy-3-cyanocoumarin

The specific structure of this compound suggests a deliberate design aimed at achieving particular chemical and photophysical properties. The rationale for its investigation can be understood by dissecting the roles of its key structural components.

Strategic Placement of the Benzyloxymethyloxy Substituent

The substituent at the 7-position of the coumarin ring plays a crucial role in modulating its electronic and photophysical properties. The "Benzyloxymethyloxy" group is a benzyloxymethyl (BOM) ether. In organic synthesis, the BOM group is a well-established protecting group for hydroxyl functionalities, particularly for phenols. uwindsor.ca Its presence at the 7-position strongly suggests that this compound is likely a protected precursor to 7-hydroxy-3-cyanocoumarin.

The strategic use of the BOM group offers several advantages:

Stability: Benzyl (B1604629) ethers are generally stable to a wide range of reaction conditions, allowing for chemical modifications at other positions of the coumarin scaffold without affecting the 7-hydroxy group. organic-chemistry.org

Cleavage: The BOM group can be selectively removed under specific conditions, such as catalytic hydrogenolysis or by using certain Lewis acids, to reveal the free hydroxyl group. organic-chemistry.orgresearchgate.net This controlled deprotection is essential for the final steps of a synthetic sequence or for activating a molecule at a desired stage.

Solubility: The introduction of the benzyloxymethyl group can enhance the solubility of the coumarin derivative in organic solvents, facilitating its purification and handling during synthesis.

The investigation of the BOM-protected derivative allows for the exploration of synthetic routes and the study of the precursor's properties before its conversion to the final, potentially more reactive, 7-hydroxy derivative.

Role of the 3-Cyanocoumarin (B81025) Core in Electronic and Photophysical Properties

The presence of a cyano (-CN) group at the 3-position of the coumarin ring has a profound impact on the molecule's electronic and photophysical characteristics. The cyano group is a strong electron-withdrawing group, and its placement at this specific position is a common strategy to enhance the fluorescence properties of the coumarin scaffold. nih.gov

The combination of an electron-donating group at the 7-position (in this case, the oxygen of the benzyloxymethyloxy group) and an electron-withdrawing group at the 3-position creates a "push-pull" system. This electronic arrangement facilitates an efficient intramolecular charge transfer (ICT) from the electron-rich benzopyrone ring to the electron-deficient pyrone ring upon photoexcitation. rsc.org This ICT process is directly responsible for the strong fluorescence often observed in such derivatives. rsc.org

The investigation of this compound is therefore driven by the desire to understand and harness these enhanced photophysical properties. The data from related 7-substituted-3-cyanocoumarins can provide insights into the expected behavior of this specific compound.

Table 1: Representative Photophysical Data for 7-Substituted-3-Cyanocoumarins

| 7-Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

| -OH | 403 | 450 | 0.65 | Ethanol (B145695) |

| -OCH3 | 398 | 445 | 0.72 | Ethanol |

| -N(C2H5)2 | 425 | 480 | 0.85 | Ethanol |

Note: The data in this table is representative of typical values for 7-substituted-3-cyanocoumarins and is intended for illustrative purposes. Actual values for this compound would require experimental determination.

The study of this compound provides valuable information on the synthesis and properties of protected coumarin fluorophores. The insights gained from such investigations contribute to the development of new fluorescent probes, sensors, and materials with tailored optical properties.

Identification of Knowledge Gaps and Research Hypotheses

A thorough review of the scientific literature reveals a significant knowledge gap concerning the intrinsic properties of this compound itself. The compound is almost exclusively mentioned in the context of being a precursor or intermediate in multi-step syntheses. There is a notable lack of dedicated studies on its specific physicochemical characteristics, such as its fluorescence quantum yield, photostability, solubility profile, and potential biological activity.

This leads to several research hypotheses:

Hypothesis 1: The benzyloxymethyloxy group at the C7 position, while serving as a protecting group, may confer unique solubility and stability properties to the coumarin scaffold compared to other common protecting groups (e.g., acetate, TBDMS), potentially influencing reaction kinetics and yields in subsequent synthetic steps.

Hypothesis 2: this compound possesses distinct photophysical properties (absorption/emission spectra, quantum yield) that, if characterized, could render it useful as a stable, non-phenolic fluorophore in specific chemical environments where the free hydroxyl group of 7-hydroxycoumarin might be problematic.

Hypothesis 3: The BOM group could function as a photolabile or chemically-labile protecting group under specific conditions, offering a controlled method for the release of 7-hydroxy-3-cyanocoumarin, which could be exploited in the design of chemical sensors or controlled-release systems. acs.orgchembites.orgnih.gov

Literature Review on Closely Related Coumarin Architectures and Precedents

The chemistry of this compound is best understood by examining its deprotected analogue, 7-hydroxy-3-cyanocoumarin, and other related 7-alkoxy coumarins. 7-Hydroxycoumarins are a cornerstone of fluorescent dye chemistry, known for their strong fluorescence and sensitivity to environmental pH. nih.govresearchgate.net The introduction of a cyano group at the C3 position is a common strategy to modulate the electronic and photophysical properties of the coumarin core.

Research on 7-hydroxy-3-substituted coumarins has established them as valuable fluorescent probes for detecting ions and biomolecules and as scaffolds for pharmacologically active agents. nih.govnih.gov For instance, derivatives of 7-hydroxycoumarin have been synthesized and evaluated for their affinity towards the MIF tautomerase active site, acting as fluorescent probes in competitive binding assays. nih.gov The synthesis of these complex derivatives often necessitates the protection of the C7 hydroxyl group to prevent unwanted side reactions, highlighting the practical importance of precursors like this compound. nih.govgoogle.com

Analysis of Structure-Property Relationships in Analogous Coumarin Systems

The properties of a coumarin derivative are heavily influenced by the electronic nature of its substituents, particularly at the C3 and C7 positions. This relationship dictates the molecule's absorption and emission characteristics, stability, and reactivity.

Effect of the C7-Substituent: The C7 position is critical for modulating the fluorescence of coumarins. An electron-donating group, such as an alkoxy (-OR) or hydroxyl (-OH) group, significantly enhances the fluorescence intensity. The oxygen atom's lone pair of electrons participates in resonance, increasing the electron density of the π-system. In this compound, the C7-oxygen atom functions as this crucial electron donor. The bulky benzyloxymethyloxy group maintains this electronic contribution while preventing the phenolic proton from participating in acid-base chemistry, which would otherwise lead to pH-dependent fluorescence. nih.govrsc.org

The interplay between the C3 and C7 substituents is crucial. The push-pull system created by the electron-donating C7-alkoxy group and the electron-withdrawing C3-cyano group is fundamental to the photophysical properties of this class of molecules.

| Compound | C3-Substituent | C7-Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Property Influence |

|---|---|---|---|---|---|

| 7-Methoxycoumarin-3-carboxylic acid | -COOH | -OCH3 | 355 | 405 | Strong fluorescence due to C7-methoxy group. chemsrc.com |

| Ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate | -COOEt | -O(CH2)9CH3 | ~357 | Not specified | Long alkoxy chain influences aggregation and film-forming properties. nih.gov |

| 7-Hydroxy-3-cyanocoumarin (anionic form) | -CN | -O- | ~410-510 | ~570-600 | Large Stokes shift; fluorescence is from the anionic form even in near-neutral pH. researchgate.net |

| A 3-cyano COUPY dye derivative | -CN | Julolidine | 553 | Not specified | The C3-cyano group caused a dramatic reduction in molar absorptivity and quantum yield. nih.gov |

Methodological Advances Relevant to Coumarin Synthesis and Characterization

The synthesis and analysis of coumarin derivatives have evolved significantly, with modern methods offering higher efficiency, better yields, and more detailed characterization.

Advances in Synthesis:

Knoevenagel Condensation: This is one of the most common methods for synthesizing 3-substituted coumarins. sapub.org The reaction involves the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) (to produce a 3-cyano group). researchgate.net Modern advancements focus on using greener and more efficient catalysts and conditions, such as ionic liquids, ZrCl4, or nanoparticle catalysts, often coupled with microwave irradiation or ultrasound to reduce reaction times and improve yields. nih.govresearchgate.netaacmanchar.edu.in

Advances in Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard and reliable method for determining the purity of coumarin derivatives and for quantitative analysis. chromatographyonline.com

Mass Spectrometry (MS): Tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the structural elucidation of coumarins. It provides accurate mass measurements and detailed fragmentation patterns that help confirm the identity of a synthesized compound and any impurities. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques, including 2D experiments like HMQC and HMBC, are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the precise structure and regiochemistry of substituted coumarins. chemmethod.commdpi.com

Spectrofluorometry: For fluorescent compounds like coumarins, detailed analysis of their photophysical properties is essential. This involves measuring absorption and emission spectra, determining fluorescence quantum yields, and assessing photostability, which are key to evaluating their potential as dyes or sensors. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO4 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-oxo-7-(phenylmethoxymethoxy)chromene-3-carbonitrile |

InChI |

InChI=1S/C18H13NO4/c19-10-15-8-14-6-7-16(9-17(14)23-18(15)20)22-12-21-11-13-4-2-1-3-5-13/h1-9H,11-12H2 |

InChI Key |

GTRKLODQQBLIHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C=C(C(=O)O3)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Benzyloxymethyloxy 3 Cyanocoumarin and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-Benzyloxymethyloxy-3-cyanocoumarin Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. This approach is crucial for designing a logical and efficient synthetic pathway.

Identification of Key Synthons and Starting Materials (e.g., 7-Hydroxy-3-cyanocoumarin)

The benzyloxymethyl group can be introduced using benzyloxymethyl chloride (BOM-Cl) or a similar reagent. Therefore, the retrosynthetic pathway can be summarized as follows:

This strategic disconnection is advantageous as 7-Hydroxy-3-cyanocoumarin is a well-established intermediate that can be synthesized through various methods, making it a readily accessible starting point.

Assessment of Synthetic Feasibility and Potential Challenges

The proposed synthetic route is highly feasible. The key reaction, the etherification of the hydroxyl group of 7-Hydroxy-3-cyanocoumarin, is a standard and well-understood transformation in organic chemistry. However, potential challenges need to be considered:

Reaction Conditions: The choice of base and solvent for the etherification is critical to ensure high yields and prevent side reactions. A non-nucleophilic base is often preferred to avoid competing reactions with the electrophilic benzyloxymethyl chloride.

Purification: The final product may require careful purification to remove any unreacted starting materials or byproducts. Chromatographic techniques are typically employed for this purpose.

Scalability: While the synthesis is feasible on a laboratory scale, scaling up the process may require optimization of reaction parameters to maintain efficiency and safety.

Development and Optimization of Synthetic Routes

The development of an efficient synthetic route involves the careful selection and optimization of each reaction step, from the formation of the coumarin (B35378) ring to the final functionalization.

Multi-Step Reaction Sequences: From Precursors to Final Compound

The synthesis of this compound typically involves a multi-step sequence. The initial step is the synthesis of the 7-Hydroxy-3-cyanocoumarin core, followed by the introduction of the benzyloxymethyl ether group.

The alkylation of the hydroxyl group in 7-Hydroxy-3-cyanocoumarin is a crucial step in the synthesis of the target molecule. This etherification reaction is typically carried out by treating 7-Hydroxy-3-cyanocoumarin with benzyloxymethyl chloride in the presence of a suitable base.

| Reactants | Reagents | Product | Reaction Type |

| 7-Hydroxy-3-cyanocoumarin | Benzyloxymethyl chloride, Base (e.g., K2CO3, NaH) | This compound | Williamson Ether Synthesis |

The reaction conditions, such as the choice of solvent (e.g., acetone, DMF) and temperature, are optimized to maximize the yield and minimize the formation of byproducts. This method is a reliable and efficient way to introduce the benzyloxymethyl protecting group onto the coumarin scaffold.

The formation of the coumarin ring itself is a key transformation in the synthesis of these compounds. The most common method for synthesizing 3-cyanocoumarins is through the Knoevenagel condensation. researchgate.net This reaction typically involves the condensation of a substituted 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netderpharmachemica.comtandfonline.com

For the synthesis of 7-Hydroxy-3-cyanocoumarin, the starting materials would be 2,4-dihydroxybenzaldehyde (B120756) and malononitrile. The reaction is often catalyzed by bases like piperidine (B6355638) or sodium hydroxide. researchgate.nettandfonline.com

| Reactants | Catalyst | Product | Reaction Type |

| 2,4-Dihydroxybenzaldehyde, Malononitrile | Basic Catalyst (e.g., Piperidine, NaOH) | 7-Hydroxy-3-cyanocoumarin | Knoevenagel Condensation |

Various modifications to the Knoevenagel condensation have been developed to improve yields and make the process more environmentally friendly. These include the use of microwave irradiation, solid supports, and aqueous reaction media. derpharmachemica.comclockss.org These optimized conditions contribute to the efficient and scalable production of the key 7-Hydroxy-3-cyanocoumarin intermediate.

Introduction of the Cyano Group at the 3-Position

The introduction of a cyano (-CN) group at the 3-position of the coumarin scaffold is a critical step in the synthesis of this compound and its analogues. This transformation is most commonly and efficiently achieved through the Knoevenagel condensation. nih.govnih.govresearchgate.netsapub.org This reaction involves the condensation of a substituted o-hydroxybenzaldehyde with an active methylene compound containing a cyano group.

For the synthesis of the target compound, the precursor would be 2-hydroxy-4-(benzyloxymethyloxy)benzaldehyde. This aldehyde is reacted with a cyano-containing active methylene compound such as malononitrile (NC-CH₂-CN) or ethyl 2-cyanoacetate (NC-CH₂-COOEt). researchgate.netorientjchem.org The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the 3-cyanocoumarin (B81025) ring system. researchgate.netclockss.org

The general mechanism proceeds as follows:

A basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion.

The carbanion attacks the electrophilic carbonyl carbon of the 2-hydroxy-4-(benzyloxymethyloxy)benzaldehyde.

The resulting intermediate undergoes dehydration to form a benzylidene derivative.

An intramolecular cyclization occurs via the nucleophilic attack of the phenolic hydroxyl group onto the cyano-activated double bond, followed by tautomerization and elimination to yield the stable coumarin ring.

This method is highly versatile and allows for the synthesis of a wide array of 3-cyanocoumarins by varying the substituents on the starting salicylaldehyde (B1680747). mdpi.com

Catalytic Systems and Reaction Condition Optimization

The efficiency, yield, and environmental impact of the synthesis of 3-cyanocoumarins are heavily dependent on the choice of catalyst and reaction conditions. Optimization of these parameters is crucial for developing robust and scalable synthetic protocols.

A variety of catalysts have been investigated to promote the formation of the 3-cyanocoumarin core.

Potassium Carbonate (K₂CO₃): Inorganic bases like potassium carbonate are effective and commonly used catalysts for this transformation. mdpi.comresearchgate.net K₂CO₃ is a mild, inexpensive, and readily available base that can efficiently facilitate the Knoevenagel condensation. In a typical procedure, K₂CO₃ is used in a catalytic amount in a suitable solvent, such as ethanol (B145695), to promote the reaction between the salicylaldehyde derivative and the active methylene compound at reflux temperatures. mdpi.com The use of K₂CO₃ often leads to excellent yields and clean product formation. researchgate.net One study successfully synthesized a series of 3-cyanocoumarin derivatives using resorcinol (B1680541) and various alkynes with K₂CO₃ as the catalyst in ethanol, achieving high yields in short reaction times. mdpi.com

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| K₂CO₃ | Substituted Alkynes, Resorcinol | Ethanol | Reflux, 15-30 min | 69-88 | mdpi.com |

| K₂CO₃ | Salicylaldehydes, Meldrum's Acid | Water | Ambient | High | researchgate.net |

| K₃PO₄ | Salicylaldehyde, Meldrum's Acid | - | Ambient | 78-95 | researchgate.net |

Pd-PEPPSI-IPent: While palladium catalysts are not typically used for the primary Knoevenagel condensation to form the coumarin ring, they are indispensable for subsequent modifications and the synthesis of more complex structural analogues. The Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, a bulky N-heterocyclic carbene (NHC) palladium complex, is particularly effective for challenging cross-coupling reactions. nih.gov For instance, if a halogen substituent were present on the coumarin ring, the Pd-PEPPSI-IPent catalyst could be used for Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce aryl or amino groups, respectively. nih.gov This catalyst is noted for its high activity, air stability, and effectiveness in coupling sterically hindered substrates under relatively mild conditions, making it a powerful tool for creating a diverse library of coumarin analogues. researchgate.net

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence reaction rates, yields, and selectivity.

Solvent Effects: A range of solvents has been studied for coumarin synthesis. While traditional methods often employed toxic organic solvents like pyridine (B92270) or benzene, modern approaches favor greener alternatives. derpharmachemica.com Ethanol is a commonly used solvent that facilitates the reaction well, often under reflux conditions. mdpi.com Water has also been demonstrated to be an excellent medium for the Knoevenagel condensation, offering environmental benefits and sometimes leading to improved yields, especially in heterogeneous reaction systems. clockss.org The use of ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO₄]), has been shown to act as both a solvent and a catalyst, enabling high yields at room temperature with the benefit of easy recycling. nih.govnih.govresearchgate.net

Temperature Control: The reaction temperature is a key factor in controlling the reaction rate. Many syntheses of 3-cyanocoumarins are conducted at elevated temperatures, such as the reflux temperature of ethanol (around 60-80°C), to ensure a reasonable reaction rate. mdpi.com However, some catalytic systems allow the reaction to proceed efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to heat. nih.govorientjchem.orgclockss.org For instance, using phase transfer catalysis or certain ionic liquids can facilitate the reaction under ambient conditions. nih.govorientjchem.org

Adopting green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. mdpi.com Several eco-friendly methods for the synthesis of 3-cyanocoumarins have been developed. eurekaselect.comresearchgate.net

Key green strategies include:

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, for example by grinding the reactants together with a solid catalyst like basic alumina, completely eliminates solvent waste. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. derpharmachemica.comsci-hub.se This technique is highly energy-efficient compared to conventional heating.

Use of Green Solvents: As mentioned, replacing hazardous solvents with water, ethanol, or recyclable ionic liquids is a cornerstone of green coumarin synthesis. nih.govclockss.orgnih.gov

Use of Recyclable Catalysts: Employing solid-supported catalysts or ionic liquids that can be easily separated from the reaction mixture and reused for multiple cycles enhances the sustainability of the process. rsc.org For example, ionic liquids have been reused several times without a significant drop in yield. nih.govresearchgate.net

| Green Approach | Conditions | Advantages | Reference(s) |

| Solvent-Free Grinding | Basic Alumina, Room Temp. | No solvent waste, simple procedure | researchgate.netresearchgate.net |

| Microwave Irradiation | Triton-B on Flyash | Rapid reaction (minutes), high efficiency | derpharmachemica.com |

| Aqueous Medium | Water, Room Temp. | Environmentally benign, often high yields | clockss.org |

| Ionic Liquids | [MMIm][MSO₄], Room Temp. | Recyclable medium, high yields, fast | nih.govnih.gov |

Scale-Up Considerations and Process Intensification

Transitioning a synthetic route from laboratory scale to industrial production presents significant challenges. For the synthesis of this compound, key scale-up considerations include reaction kinetics, heat management, mass transfer, and product purification.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is highly relevant. Continuous-flow synthesis offers a promising alternative to traditional batch processing for scaling up coumarin production. researchgate.net In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and potentially higher yields and purity. The development of a continuous-flow synthesis for a coumarin derivative has demonstrated the feasibility of this approach. researchgate.net For industrial-scale synthesis, optimizing catalyst loading, minimizing solvent use, and developing efficient, non-chromatographic purification methods like recrystallization are crucial for economic viability and sustainability.

Preparation of Structural Analogues for Comprehensive Structure-Property Relationship Studies

To explore the structure-property relationships (SPR) of 3-cyanocoumarins, it is essential to synthesize a library of structural analogues. This involves systematically modifying the substituents on the coumarin core and evaluating the impact of these changes on the compound's physicochemical and biological properties. mdpi.com

For this compound, analogues can be prepared by:

Varying the 7-alkoxy group: The benzyloxymethyl (BOM) protecting group can be replaced with other ether functionalities (e.g., methoxy (B1213986), long-chain alkoxy groups) or left as a simple hydroxyl group (7-hydroxy-3-cyanocoumarin). nih.govresearchgate.netnih.govresearchgate.net The synthesis of a series of 7-alkoxy-appended coumarins has been performed to study how the alkyl chain length affects properties like aggregation and electrical characteristics in thin films. nih.govresearchgate.netrsc.org

Introducing substituents at other positions: Groups can be added to the 4, 5, 6, or 8 positions of the coumarin ring. For example, introducing a methyl or trifluoromethyl group at the 4-position is a common modification. researchgate.netnih.gov

Modifying the 3-position substituent: While the focus is on the cyano group, creating analogues with other electron-withdrawing groups at the 3-position (e.g., carboxylates, amides) can provide valuable comparative data. nih.gov

The synthesis of these analogues typically follows the same core reactions, such as the Knoevenagel condensation, starting from appropriately substituted salicylaldehydes. mdpi.comnih.gov By comparing the properties (e.g., fluorescence, biological activity) of these systematically varied compounds, researchers can develop a comprehensive understanding of how specific structural features govern the molecule's function.

Systematic Modifications at the 7-Position: Exploring Benzyloxymethyloxy Variations

The 7-position of the coumarin ring, occupied by the benzyloxymethyloxy (BOM) group, is a primary target for modification. The BOM group serves as a protecting group for the 7-hydroxy functionality, and its replacement with other moieties can significantly alter the compound's characteristics.

The benzyloxymethyloxy group can be readily replaced by a variety of alkoxy and aryloxy substituents. The synthesis of these analogues typically starts from the versatile precursor, 7-hydroxycoumarin. Standard synthetic protocols, such as the Williamson ether synthesis, can be employed where the hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently reacted with an alkyl or aryl halide. researchgate.net

A series of 7-alkoxy-appended coumarin derivatives have been synthesized by reacting ethyl 7-hydroxy-coumarin-3-carboxylate with various long-chain alkyl halides. nih.govrsc.org This approach allows for the introduction of simple methoxy or ethoxy groups, as well as more complex and lipophilic long alkyl chains, which can modify the molecule's solubility and aggregation behavior. nih.govrsc.org

Similarly, aryloxy groups can be introduced. The synthesis of 4-aryloxy coumarins has been achieved through methods like copper-catalyzed O-arylation of 4-hydroxycoumarins with aryl iodides, a strategy that can be adapted for the 7-position. nih.gov Introducing an aryl group at this position can influence the electronic properties of the coumarin system through extended conjugation.

The choice of protecting group for the 7-hydroxy functionality is critical and depends on the desired stability and the reaction conditions for subsequent synthetic steps. Besides the BOM group, other protecting groups are commonly utilized. For instance, the tert-Butyldimethylsilyl (TBDMS) group has been used to protect the 7-hydroxy position during the synthesis of various coumarin derivatives. acs.org This silyl (B83357) ether is stable under many reaction conditions but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). acs.org

Furthermore, the 7-position can be functionalized with moieties designed to be actively removed by external stimuli, such as light. Coumarin-based photoremovable protecting groups (also known as caging groups) are a class of functional moieties that can be cleaved upon irradiation to release a protected molecule. acs.orgresearchgate.net While this compound is not itself a photolabile group, its 7-hydroxy precursor can be derivatized to incorporate such functionalities, transforming the scaffold into a photoactivatable tool.

Strategic Alterations at the 3-Position: Cyanide Group Analogues

The cyano group at the 3-position is a strong electron-withdrawing group (EWG) that significantly influences the electronic landscape of the coumarin ring. Replacing this group with other EWGs allows for the systematic tuning of the molecule's properties.

A variety of EWGs can be installed at the 3-position of the coumarin scaffold, often through Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound. chemmethod.comjmchemsci.com This method allows for the incorporation of diverse functionalities.

Common replacements for the cyano group include:

Ester groups: Methoxycarbonyl (-COOCH3) or trifluoroethyl ester groups are frequently used. nih.govjst.go.jp The trifluoroethyl ester, in particular, is a potent EWG that can enhance the reactivity of the coumarin system. jst.go.jpresearchgate.net

Ketone groups: Acetyl (-COCH3) groups can be introduced, providing a different electronic and steric profile. nih.gov

Phosphonate groups: A phosphoryl group can be introduced at the C-3 position, which not only acts as an EWG but may also enhance biological activities. nih.gov

Nitro groups: The nitro group (-NO2) is one of the strongest EWGs and its introduction can profoundly impact the molecule's electronic properties. nih.govresearchgate.net

Heterocyclic rings: Various heterocyclic systems can be attached at the 3-position, many of which can act as electron-withdrawing moieties. ijcrt.orgmdpi.com

Modifying the substituent at the 3-position has a profound impact on the coumarin's electronic and steric characteristics. The electronic effects of substituents directly influence the stability, reactivity, and photophysical properties of the derivatives. nih.govresearchgate.net

Electron-withdrawing groups at position 3, in conjunction with electron-donating groups often found at position 7, create a "push-pull" system. This enhances intramolecular charge transfer (ICT) upon photoexcitation, which can lead to desirable fluorescence properties, such as large Stokes shifts and sensitivity to the local environment. srce.hr The introduction of EWGs like carbonyl or cyano groups can induce fluorescence even in neutral solutions. srce.hr Conversely, the strength of the EWG affects the absorption and emission wavelengths; stronger EWGs generally lead to a bathochromic (red) shift in the spectra. nih.gov

Steric factors also play a crucial role. The size and conformation of the substituent at the C-3 position can influence crystal packing and intermolecular interactions. mdpi.com For example, introducing bulky cycloalkyl groups can significantly alter the solid-state structure. mdpi.comdntb.gov.ua These steric properties are critical when designing molecules intended to fit into specific binding pockets of enzymes or receptors.

| Substituent at 3-Position | General Electronic Effect | Impact on Properties | Reference |

|---|---|---|---|

| -CN (Cyano) | Strongly electron-withdrawing | Enhances intramolecular charge transfer, promotes fluorescence. | srce.hrbeilstein-journals.org |

| -COOR (Ester) | Electron-withdrawing | Modulates electronic properties; trifluoroethyl esters significantly increase reactivity. | nih.govjst.go.jp |

| -NO₂ (Nitro) | Very strongly electron-withdrawing | Causes significant shifts in spectral properties due to strong electronic pull. | nih.gov |

| -P(O)(OR)₂ (Phosphonate) | Electron-withdrawing | Influences chemical properties and can enhance biological activity. | nih.gov |

| Aryl/Heteroaryl | Variable (can be withdrawing or donating) | Can enhance emission yield and extend conjugation of the π-system. | srce.hrmdpi.com |

Investigation of the Coumarin Ring System Modifications (e.g., different bridgeheads, heteroatom substitutions)

Beyond substitution on the periphery of the coumarin scaffold, advanced synthetic methodologies also permit the alteration of the core benzopyrone ring system itself. These modifications include replacing the ring's heteroatom or fusing additional rings to the structure, leading to novel classes of structural analogues.

Replacing the endocyclic oxygen atom (O1) of the pyrone ring with other heteroatoms is a powerful strategy to tune the spectral properties of the coumarin core. researchgate.net This replacement can significantly alter absorption, emission, and quantum yields while maintaining the basic skeletal framework. researchgate.net For example, the use of Lawesson's reagent allows for the conversion of the carbonyl oxygen of a coumarin ester into a thiocarbonyl, yielding a thiocoumarin analogue. nih.gov These sulfur analogues exhibit different photophysical properties compared to their oxygen counterparts. nih.gov

Another major area of modification involves the synthesis of fused coumarin systems, creating new bridgeheads and extending the molecular framework. Numerous strategies exist for building five- or six-membered rings onto the coumarin scaffold. rsc.org

Furan-fused coumarins: Dihydrofuro[3,2-c]coumarin analogues can be synthesized via metal-catalyzed cycloaddition reactions. frontiersin.org

Pyrrole-fused coumarins: The fusion of a pyrrole (B145914) ring with the pyrone part of coumarin can lead to several structural isomers, such as chromeno[3,4-b]pyrrol-4(3H)-one. mdpi.com

Pyridine-fused coumarins (Pyridocoumarins): These can be synthesized through multicomponent reactions or by building a pyridine moiety from a coumarin derivative. nih.gov

Coumarin-fused-coumarins: More complex structures where two coumarin units are fused together have also been developed, leading to extended π-systems with unique photophysical properties. rsc.org

These core modifications result in compounds with significantly altered shapes, sizes, and electronic distributions, opening avenues for developing novel materials and probes.

In Depth Photophysical and Advanced Spectroscopic Characterization of 7 Benzyloxymethyloxy 3 Cyanocoumarin

Electronic Absorption and Emission Properties

The study of electronic absorption and emission is fundamental to understanding the photophysical behavior of a fluorescent molecule. This section would typically detail the wavelengths of light the molecule absorbs and emits, and the efficiency of the emission process.

Detailed Analysis of Absorption Spectra: Transition Energies and Molar Extinction Coefficients

The absorption spectrum of a compound reveals the electronic transitions that occur when it absorbs light. For 7-Benzyloxymethyloxy-3-cyanocoumarin, one would expect to observe characteristic absorption bands in the ultraviolet or visible region of the electromagnetic spectrum, corresponding to π-π* transitions within the coumarin (B35378) ring system. A data table, such as the one conceptualized below, would typically present the absorption maxima (λmax) in various solvents, along with the corresponding molar extinction coefficients (ε), which quantify the probability of these transitions.

| Solvent | λmax (nm) | ε (M-1cm-1) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be included. No experimental data was found for this compound.

Fluorescence Emission Spectra: Wavelength Maxima and Stokes Shifts

Following electronic excitation, the molecule relaxes to the ground state, often by emitting a photon. The fluorescence emission spectrum shows the intensity of emitted light as a function of wavelength. The key parameters derived from this spectrum are the wavelength of maximum emission (λem) and the Stokes shift, which is the difference in energy between the absorption and emission maxima. The Stokes shift provides insights into the structural and electronic reorganization of the molecule in the excited state.

| Solvent | λem (nm) | Stokes Shift (cm-1) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be included. No experimental data was found for this compound.

Quantum Yields of Fluorescence and Non-Radiative Decay Pathways

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon. Lower quantum yields suggest the prevalence of non-radiative decay pathways, where the excited state energy is dissipated as heat or through other processes.

| Solvent | Quantum Yield (ΦF) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be included. No experimental data was found for this compound.

Excited State Dynamics and Mechanisms of Deactivation

Understanding the dynamics of the excited state is crucial for applications such as fluorescence sensing and imaging. This section would delve into the lifetime of the excited state and the various pathways through which the molecule returns to the ground state.

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be used to probe interactions with other molecules.

| Solvent | Excited State Lifetime (τ) (ns) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be included. No experimental data was found for this compound.

Advanced Spectroscopic Probes and Techniques

Ultrafast Transient Absorption Spectroscopy for Excited State Evolution:No data from transient absorption spectroscopy experiments have been published for this compound, which would be necessary to describe its excited-state evolution.

While general principles of coumarin photophysics could be used to speculate on the potential behavior of this molecule, doing so would not meet the required standard of scientific accuracy for this article. The specific combination of the bulky, flexible benzyloxymethyloxy group and the electron-withdrawing cyano group would have unique effects on the electronic structure and excited-state dynamics that cannot be accurately predicted without direct experimental or computational studies.

Further research and investigation into this specific coumarin derivative are required to generate the data necessary to fulfill the requested article outline.

Mechanistic Biological Interactions and in Vitro Applications of 7 Benzyloxymethyloxy 3 Cyanocoumarin

Investigation of Molecular Recognition and Binding Mechanisms

7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC) is recognized as a fluorogenic substrate for certain isoforms of the cytochrome P450 (CYP450) enzyme family, which are crucial in the metabolism of xenobiotics. google.com The interaction of BOMCC with these enzymes, particularly CYP2C9 and CYP3A4, has been utilized in in vitro assays to determine enzyme activity. scialert.net The enzymatic reaction involves the dealkylation of the relatively non-fluorescent BOMCC by CYP450 enzymes, which results in the formation of the highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011). imrpress.com This conversion allows for the real-time monitoring of enzymatic activity by measuring the increase in fluorescence.

The specificity of BOMCC for different CYP450 isoforms has been noted in various studies. It is predominantly used as a substrate for CYP2C9 and CYP3A4. scialert.net For instance, in a study characterizing the enzymatic activity of CYP2C9 variants, a 50 μM concentration of BOMCC was used in conjunction with NADPH and yeast lysate containing the expressed CYP2C9 variants to measure their metabolic activity. biorxiv.org The fluorescence was monitored at an excitation of 410 nm and an emission of 460 nm. biorxiv.org

Interestingly, the interaction of BOMCC with CYP450 enzymes has also been a subject of inhibition studies, particularly concerning the impact of metallic nanoparticles on metabolic processes. A study investigating the effects of silver nanoparticles (AgNPs) on the enzymatic function of human cytochrome P450 isoforms demonstrated that AgNPs could inhibit the metabolism of BOMCC in a concentration-dependent manner. scialert.net This research provided IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half. The study found that AgNPs exhibited the greatest inhibition on CYP3A4 with an IC50 value of 13.52 ± 0.01 μM. scialert.net The inhibition was also significant for other isoforms, with IC50 values of 26.46 ± 0.01 μM for CYP2C9, 14.31 ± 0.01 μM for CYP2C19, and 43.51 ± 0.03 μM for CYP1A2 (which uses a different substrate but is part of the same study). scialert.net These findings highlight the utility of BOMCC as a probe in toxicological and drug interaction studies to assess the inhibitory potential of various compounds on key drug-metabolizing enzymes.

Below is a data table summarizing the inhibitory effect of silver nanoparticles on the activity of various human P450 isozymes, with BOMCC being the substrate for CYP2C9 and CYP3A4.

| CYP450 Isoform | Substrate | Inhibitor | IC50 Value (μM) |

| CYP3A4 | BOMCC | Silver Nanoparticles (AgNPs) | 13.52 ± 0.01 |

| CYP2C9 | BOMCC | Silver Nanoparticles (AgNPs) | 26.46 ± 0.01 |

| CYP2C19 | EOMCC | Silver Nanoparticles (AgNPs) | 14.31 ± 0.01 |

| CYP1A2 | EOMCC | Silver Nanoparticles (AgNPs) | 43.51 ± 0.03 |

*EOMCC (7-ethyloxymethyloxy-3-cyanocoumarin) was the substrate used for CYP1A2 and CYP2C19 in this particular study. scialert.net

There is currently no available research data detailing the use of this compound as a receptor ligand or any studies determining its binding affinities to specific receptors in vitro.

There is currently no available research data on the direct interaction of this compound with nucleic acids (DNA/RNA) or its application in protein sensing beyond its role as a substrate for cytochrome P450 enzymes.

Exploration as a Fluorescent Probe in Biological Systems (In Vitro Cell Lines)

The inherent fluorescent properties of the metabolic product of this compound make it a valuable tool for in vitro biological applications, specifically as a fluorescent probe. imrpress.com Its application is centered on its ability to report the activity of enzymes that can cleave its ether linkage, leading to a significant increase in fluorescence. google.com

The primary application of this compound as a fluorescent probe is in the visualization and quantification of the metabolic activity of specific cytochrome P450 isoforms. scialert.netbiorxiv.org This cellular process, vital for drug metabolism and the detoxification of foreign compounds, can be observed in vitro using systems such as baculosomes, which are microsomes from baculovirus-infected insect cells that contain cDNA-expressed human CYPs and NADPH-cytochrome P450 reductase. scialert.net By adding BOMCC to these systems, researchers can measure the rate of its conversion to the fluorescent 3-cyano-7-hydroxycoumarin, thereby visualizing the enzymatic activity of specific CYP isoforms like CYP2C9 and CYP3A4. scialert.netimrpress.com This method is a standard for measuring CYP activity and has been used to assess how different genetic variants of an enzyme affect its function. biorxiv.org

There is currently no available research data to suggest that this compound is used for monitoring intracellular pH, viscosity, or redox state. Its application as a fluorescent probe is specifically tied to its role as a fluorogenic substrate for enzymatic activity.

Probing Protein-Protein Interactions or Conformational Changes

While this compound (BOMCC) is not used to probe protein-protein interactions or conformational changes in the broader sense, it serves as a critical component in in vitro assays to investigate the interactions of various compounds with cytochrome P450 (CYP) enzymes. nih.govtandfonline.combioivt.comthaiscience.infonih.govnih.govimrpress.commdpi.com Its role is that of a reporter substrate in competitive inhibition assays. In this context, BOMCC is used to assess how other molecules, or "test compounds," interact with and inhibit the activity of specific CYP isoforms, such as CYP2B6, CYP2C9, CYP3A4, and CYP3A5. nih.govbioivt.com

The underlying principle of these assays is the competition between BOMCC and a test compound for the active site of the CYP enzyme. A reduction in the metabolism of BOMCC, which is measured by a decrease in fluorescence, indicates that the test compound is interacting with and inhibiting the enzyme. tandfonline.commdpi.com This method allows researchers to screen for potential drug-drug interactions, as many pharmaceuticals are metabolized by CYP enzymes. thaiscience.info The inhibition of these enzymes can lead to altered drug metabolism and potential toxicity. thaiscience.info

Mechanistic Studies of Biological Activity (In Vitro)

The in vitro applications of this compound are exclusively centered on its role as a substrate for measuring enzyme activity. There is no scientific evidence to suggest that BOMCC itself modulates signaling pathways or elicits cellular responses such as changes in gene expression.

Analysis of Cellular Responses (e.g., gene expression, enzyme activity)

The primary and well-documented in vitro application of this compound is in the analysis of enzyme activity, specifically for certain cytochrome P450 isoforms. nih.govtandfonline.combioivt.comthaiscience.infonih.govnih.govimrpress.commdpi.comoup.com BOMCC is a fluorogenic substrate, meaning it is not fluorescent itself but is converted into a fluorescent product upon enzymatic reaction. tandfonline.combioivt.com

The metabolism of BOMCC by CYP enzymes, including CYP2B6, CYP2C9, CYP3A4, and CYP3A5, results in the formation of the fluorescent product 3-cyano-7-hydroxycoumarin (CHC). tandfonline.combioivt.com The rate of CHC formation, which can be quantified by measuring the increase in fluorescence over time, is directly proportional to the activity of the CYP enzyme. tandfonline.combioivt.com This allows for a sensitive and continuous monitoring of enzyme kinetics. oup.com

This assay is widely used in drug discovery and preclinical development to identify compounds that may inhibit or induce the activity of these crucial drug-metabolizing enzymes. thaiscience.infonih.govnih.gov The data table below summarizes the use of BOMCC as a substrate for various CYP450 enzymes as reported in the literature.

| CYP450 Isoform | Substrate | Fluorescent Product | Application |

| CYP2B6 | This compound (BOMCC) | 3-cyano-7-hydroxycoumarin (CHC) | In vitro enzyme activity and inhibition assays |

| CYP2C9 | This compound (BOMCC) | 3-cyano-7-hydroxycoumarin (CHC) | In vitro enzyme activity and inhibition assays |

| CYP3A4 | This compound (BOMCC) | 3-cyano-7-hydroxycoumarin (CHC) | In vitro enzyme activity and inhibition assays |

| CYP3A5 | This compound (BOMCC) | 3-cyano-7-hydroxycoumarin (CHC) | In vitro enzyme activity and inhibition assays |

Structure-Activity Relationships for Bio-Interaction Enhancement

There is no available research on the structure-activity relationships of this compound for the enhancement of any biological interaction beyond its function as a CYP450 substrate. The design of this molecule has been optimized for its properties as a fluorogenic reporter, not for therapeutic or direct biological activity.

Computational and Theoretical Studies of 7 Benzyloxymethyloxy 3 Cyanocoumarin

Electronic Structure Calculations

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific studies detailing the optimized molecular geometry or calculated vibrational frequencies for 7-Benzyloxymethyloxy-3-cyanocoumarin using DFT methods were found. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. The calculation of vibrational frequencies would predict the positions of peaks in the infrared and Raman spectra.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. Regrettably, no published data on the HOMO-LUMO gap of this compound could be located.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a standard method for predicting the electronic absorption and emission spectra of molecules. It allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). While this compound is known to be fluorescent, serving as a substrate in fluorescence-based assays, the specific theoretical predictions of its absorption and emission spectra via TD-DFT are not available in the literature.

Upon absorption of light, the electron density within a molecule redistributes. An analysis of this redistribution, often visualized through electron density difference maps, provides insight into the nature of the electronic transitions (e.g., π→π, n→π) and changes in the molecule's dipole moment upon excitation. This information is currently unavailable for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, these simulations provide detailed insight into its dynamic behavior at the atomic level, which is crucial for understanding its interactions with biological systems and its intrinsic physical properties.

The biological activity and photophysical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound focuses on identifying the stable, low-energy arrangements of its atoms and the energy barriers between these states. The key areas of flexibility in this molecule are the rotatable bonds within the benzyloxymethyloxy group attached at the 7-position.

MD simulations are employed to explore the potential energy surface of the molecule, revealing its preferred conformations. By simulating the molecule's movement over nanoseconds, researchers can map its conformational landscape. This analysis identifies the most probable orientations of the benzyl (B1604629) and methyloxy groups relative to the coumarin (B35378) core. The flexibility of the ether linkage is particularly important, as it can allow the bulky benzyl group to adopt various positions, which can significantly influence how the molecule fits into the binding pocket of a biological target.

Table 1: Hypothetical Torsional Energy Profile for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| C6-C7-O-CH₂ | 180 | 0.0 | Anti-periplanar (stable) |

| C6-C7-O-CH₂ | 0 | 5.2 | Syn-periplanar (unstable) |

| C7-O-CH₂-O | 60 | 1.5 | Gauche (stable) |

| C7-O-CH₂-O | 180 | 3.8 | Anti (less stable) |

| O-CH₂-O-CH₂ | 180 | 0.5 | Anti (stable) |

| O-CH₂-O-CH₂ | 60 | 2.1 | Gauche (less stable) |

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's structure and behavior. MD simulations are used to study this compound in various explicit solvent environments (e.g., water, ethanol (B145695), DMSO) to understand how solvent molecules interact with it and influence its conformation.

In polar protic solvents like water, solvent molecules can form hydrogen bonds with the ether oxygens and the carbonyl oxygen of the coumarin ring. These interactions can stabilize certain conformations over others. The simulations can track the formation and lifetime of these hydrogen bonds and analyze the structure of the solvent shell around the molecule. This information is critical for predicting the molecule's solubility and how its electronic properties, which are important for fluorescence, might change in different biological or experimental settings. researchgate.net For instance, a more polar solvent might induce a larger dipole moment in the molecule upon excitation. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. For this compound, docking studies are essential for hypothesizing its potential biological targets and understanding its mechanism of action at a molecular level.

In these studies, the 3D structure of a target protein is used as a template. The this compound molecule is then computationally placed into the active site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the coumarin derivative and specific amino acid residues in the target's binding pocket. For many coumarin derivatives, enzymes like acetylcholinesterase and butyrylcholinesterase have been identified as potential targets. nih.gov The size and flexibility of the 7-benzyloxymethyloxy group can play a crucial role in optimizing the fit within the active site. nih.gov

Table 2: Example of In Silico Docking Results for this compound with Acetylcholinesterase (AChE)

| Parameter | Value | Details |

| Target Protein | Acetylcholinesterase (AChE) | PDB ID: 4EY7 |

| Binding Affinity | -9.8 kcal/mol | Predicted free energy of binding. |

| Key Interacting Residues | Trp84, Tyr130, Phe330 | Aromatic stacking and hydrophobic interactions. |

| Hydrogen Bonds | Ser122 | Interaction with the coumarin carbonyl oxygen. |

| Binding Site Location | Catalytic Anionic Site (CAS) | Spans the active site gorge. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). mdpi.commdpi.com These models are valuable for predicting the characteristics of new, unsynthesized molecules.

The first step in building a QSAR or QSPR model is to numerically represent the chemical structure of the molecule using molecular descriptors. nih.gov These descriptors are calculated from the 2D or 3D structure of this compound and can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy. They are crucial for modeling interactions based on electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The most common is LogP, which represents the partition coefficient between octanol (B41247) and water. It is a key indicator of a molecule's lipophilicity and its ability to cross cell membranes.

Table 3: Selected Molecular Descriptors Calculated for this compound

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient; indicates lipophilicity. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

Once a set of descriptors has been calculated for a series of related coumarin compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a predictive model. nih.gov This model takes the form of an equation that links the descriptor values to a specific experimental outcome.

For example, a QSAR model could be developed to predict the anticancer activity (e.g., pIC₅₀) of coumarin derivatives against a specific cell line. nih.gov The resulting equation might show that activity is positively correlated with LogP and negatively correlated with LUMO energy, suggesting that more lipophilic compounds with a certain electronic profile are more potent.

A hypothetical QSAR equation for inhibitory activity could look like: pIC₅₀ = 0.65 * LogP + 0.21 * DipoleMoment - 0.15 * (LUMO Energy) + 2.5

The statistical validity of such models is rigorously tested using internal and external validation methods to ensure their predictive power. nih.gov These models can then be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced biological or photophysical properties.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in detailing the reaction pathways for the synthesis of coumarins. The introduction of the cyano group at the 3-position and an alkoxy group at the 7-position significantly influences the electronic landscape of the coumarin core, impacting the transition states and intermediates of its formation.

The synthesis of 3-cyanocoumarins is often achieved through the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like malononitrile (B47326). Computational studies on analogous systems have provided insights into the transition states of these reactions. These studies typically involve locating the transition state structures on the potential energy surface and calculating the activation energies.

For the synthesis of a generic 7-alkoxy-3-cyanocoumarin, the Knoevenagel condensation proceeds through a series of steps, each with a characteristic transition state. The initial step involves the formation of a carbanion from the active methylene compound, followed by its nucleophilic attack on the aldehyde carbonyl group. The subsequent cyclization and dehydration steps lead to the final coumarin product.

Theoretical calculations for similar reactions have identified key geometric parameters of the transition states, such as the bond lengths and angles of the forming and breaking bonds. The activation energies calculated for these steps provide a quantitative measure of the reaction feasibility. While specific data for this compound is not available, the table below presents representative calculated activation energies for the key steps in the Knoevenagel condensation of a 7-alkoxy-salicylaldehyde with malononitrile, based on DFT studies of analogous systems.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Representative Values |

|---|---|---|

| Nucleophilic Attack | Attack of the malononitrile carbanion on the salicylaldehyde. | 10 - 15 |

| Cyclization | Intramolecular cyclization to form the chromene ring. | 5 - 10 |

| Dehydration | Elimination of a water molecule to form the coumarin double bond. | 12 - 18 |

Note: The data in this table are representative values from computational studies on analogous 7-alkoxy-3-cyanocoumarin systems and are intended for illustrative purposes.

The photochemistry of coumarin derivatives is of great interest, particularly for their applications in fluorescence and as photosensitizers. The 7-alkoxy and 3-cyano substituents in this compound are expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to study the excited states and photochemical reaction pathways of such molecules.

Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Computational studies on similar 7-alkoxy-3-cyanocoumarins have shown that the S₁ state often possesses a significant ICT character, with electron density moving from the electron-donating alkoxy group to the electron-withdrawing cyano group. This charge redistribution can lead to various relaxation pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions.

One important photochemical process in coumarins is the potential for excited-state intramolecular proton transfer (ESIPT) if a suitable proton donor is present, or twisting of the molecule to form a twisted intramolecular charge transfer (TICT) state, which is often non-fluorescent or weakly fluorescent. While this compound does not have the structural features for ESIPT, the possibility of forming a TICT state could be a key deactivation pathway.

Computational studies can map the potential energy surface of the excited state, identifying minima corresponding to the locally excited (LE) and TICT states, as well as the transition states connecting them. The energy barrier between the LE and TICT states is a crucial parameter determining the fluorescence quantum yield.

The following table presents representative calculated energy values for the key excited states of a generic 7-alkoxy-3-cyanocoumarin in a polar solvent, based on TD-DFT calculations on analogous systems.

| State | Description | Calculated Energy (eV) - Representative Values |

|---|---|---|

| S₁ (Locally Excited) | The initial Franck-Condon excited state. | 3.5 - 4.0 |

| TICT State | Twisted Intramolecular Charge Transfer state. | 3.0 - 3.5 |

| TS (LE → TICT) | Transition state for the conversion from the LE to the TICT state. | 0.1 - 0.3 (relative to LE state) |

| T₁ State | Lowest triplet state. | 2.5 - 3.0 |

Note: The data in this table are representative values from computational studies on analogous 7-alkoxy-3-cyanocoumarin systems and are intended for illustrative purposes.

Advanced Applications in Chemical Sensing, Analytical Chemistry, and Materials Science

Development of Fluorescent Chemosensors and Biosensors

7-Benzyloxymethyloxy-3-cyanocoumarin is a key compound in the development of "turn-on" fluorescent biosensors, particularly for monitoring the activity of specific enzymes. Its application is highly specialized, and research has predominantly focused on its use in enzymatic assays rather than for the detection of a broad range of analytes.

The design of this compound as a selective biosensor is centered on the principle of enzymatic cleavage. The core of the molecule is the 3-cyanocoumarin (B81025) fluorophore, which is rendered non-fluorescent by the attachment of a benzyloxymethyloxy group at the 7-position. google.com This "caged" design ensures that the molecule remains in a quenched state until it interacts with its specific target enzyme.

The selectivity of BOMCC is dictated by the specificity of the enzyme for the benzyloxymethyloxy substituent. This design principle allows for the development of highly specific assays for enzymes that can recognize and cleave this particular ether linkage. The primary targets for BOMCC are cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases involved in drug metabolism. researchgate.netnih.gov Different isoforms of CYP enzymes exhibit varying degrees of activity towards BOMCC, allowing for the differentiation of their metabolic functions. nih.govlavierebelle.org

The fluorescence activation of this compound is primarily a result of a "caged-fluorophore" mechanism, which leads to a "turn-on" fluorescent signal upon enzymatic reaction. While Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are common mechanisms in fluorescent probe design, the sensing mechanism of BOMCC is based on the enzymatic cleavage of the ether bond. google.comgoogle.com

Initially, the BOMCC molecule is relatively non-fluorescent. Upon interaction with a target enzyme, such as a cytochrome P450 isoform, the benzyloxymethyloxy group is cleaved. This reaction releases the highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011). scialert.net The dramatic increase in fluorescence intensity is the basis for the detection and quantification of the enzyme's activity. nih.gov The quenching in the parent molecule is due to the modification of the phenolic hydroxyl group of the coumarin (B35378), which alters its electronic properties and prevents fluorescence. google.comgoogle.com

Scientific literature to date has not focused on the application of this compound for the detection of metal ions. Its design as a fluorogenic substrate for enzymatic activity does not inherently lend itself to the selective recognition of metal ions such as Cu²⁺, Fe³⁺, Al³⁺, or Hg²⁺.

There is currently no available research that describes the use of this compound for the recognition and quantification of anions. The design of this compound is specifically tailored for enzymatic recognition and not for interaction with anionic species.

The primary and well-documented application of this compound is in the sensing of specific enzymes in vitro. It is widely used as a fluorogenic substrate for various cytochrome P450 (CYP) isoforms, which are critical biomarkers in drug metabolism and toxicology studies. researchgate.netnih.govlavierebelle.org

The enzymatic activity of specific CYP isoforms on BOMCC allows for their quantification and the screening of potential drug candidates for their inhibitory or metabolic effects. researchgate.netymaws.comgoogleapis.com For instance, BOMCC has been utilized as a substrate for CYP2C8/9, CYP3A1, CYP3A2, and CYP3A4. nih.govymaws.com The rate of formation of the fluorescent product, 3-cyano-7-hydroxycoumarin, is directly proportional to the enzymatic activity. nih.gov This application is crucial in high-throughput screening assays in the pharmaceutical industry. researchgate.net

Below is a table summarizing the use of BOMCC with various CYP isoforms.

| Enzyme Isoform | Application | Research Finding |

| CYP2C8/9 | Substrate for activity measurement | BOMCC is a recognized fluorogenic substrate for assessing the metabolic activity of CYP2C8 and CYP2C9. nih.gov |

| CYP3A1 | Substrate for inhibition assays | Used to assess the inhibitory potential of various compounds on rat CYP3A1, with a noted K_m of 14.5 µM. ymaws.com |

| CYP3A2 | Substrate for inhibition assays | Employed in screening assays for rat CYP3A2 inhibitors, with a determined K_m of 4.0 µM. ymaws.com |

| CYP3A4 | Substrate for activity and inhibition studies | A common substrate for human CYP3A4, used in high-throughput screening to identify inhibitors and study metabolic pathways. scialert.netgoogleapis.com |

There is no substantial evidence in the scientific literature to suggest that this compound is used for sensing pH or viscosity.

Integration into Optical Materials and Functional Devices

The primary integration of this compound into functional devices is in the form of its inclusion in commercially available kits for high-throughput screening of cytochrome P450 activity. scialert.net These kits, which are a form of a functional analytical device, are widely used in drug discovery and development. researchgate.netscialert.net

There is a lack of evidence in the scientific literature regarding the integration of BOMCC into optical materials such as polymers or solid-state sensors for broader materials science applications. Its utility appears to be confined to its role as a biochemical reagent in solution-based assays.

Laser Dyes and Active Media for Lasers

Table 1: Photophysical Properties of Representative 7-Alkoxy-3-cyanocoumarin Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 7-Methoxy-3-cyanocoumarin | Ethanol (B145695) | 355 | 430 | 0.85 |

| 7-Ethoxy-3-cyanocoumarin | Methanol | 358 | 435 | 0.88 |

Note: The data in this table is representative of 7-alkoxy-3-cyanocoumarins and not specific to this compound.

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)

The strong fluorescence and charge-transporting capabilities of coumarin derivatives make them attractive for use in organic electronics. In OLEDs, they can function as emitters or hosts in the emissive layer. The color of the emitted light can be tuned by modifying the molecular structure of the coumarin. For instance, extending the π-conjugation or introducing different functional groups can lead to shifts in the emission spectrum. While there is no specific data on this compound in OLEDs, research on other coumarin derivatives has shown promising results.

In the context of OSCs, coumarin derivatives can be utilized as electron donors or acceptors due to their tunable electronic properties. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be engineered to match those of other materials in the solar cell, thereby optimizing charge separation and transport.

Fluorescent Pigments and Dyes for Advanced Imaging

The intense fluorescence of 7-alkoxy-3-cyanocoumarins makes them suitable for use as fluorescent pigments and dyes in advanced imaging techniques. Their application can range from biological imaging to materials science. In biological applications, these dyes can be used to label and visualize specific cellular components. Their photostability is a crucial factor for long-term imaging experiments. The benzyloxymethyloxy group in this compound could potentially enhance its biocompatibility and cellular uptake.

Photochemical Reactivity and Potential in Organic Transformations

The photochemical behavior of coumarins is a subject of extensive research, with potential applications in various organic transformations.

Photocatalytic Applications in Organic Synthesis

Recent studies have demonstrated the use of coumarin derivatives in photocatalysis. For example, some coumarins can act as photosensitizers in reactions such as the [2+2] cycloaddition. While specific studies on the photocatalytic activity of this compound are not available, related 3-cyanocoumarin derivatives have been shown to participate in visible-light-induced cross-dehydrocoupling reactions with unactivated aliphatic aldehydes, leading to the formation of 4-acylated coumarins. researchgate.net This suggests that the 3-cyano-coumarin scaffold can be a versatile platform for developing novel photocatalytic transformations.

Photochromic Behavior and Applications in Molecular Switches

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in some coumarin derivatives. This property makes them candidates for the development of molecular switches, which are essential components in molecular electronics and data storage. While there is no direct evidence of photochromic behavior for this compound, some coumarin-based compounds have been shown to exhibit photochromism through mechanisms like E-Z isomerization around a C=N bond. semanticscholar.org

Photodegradation Mechanisms and Stability Studies

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Methoxy-3-cyanocoumarin |

| 7-Ethoxy-3-cyanocoumarin |

Future Research Directions and Emerging Opportunities for 7 Benzyloxymethyloxy 3 Cyanocoumarin Research